Product packaging for Dansyl-l-isoleucine(Cat. No.:CAS No. 1100-21-6)

Dansyl-l-isoleucine

Cat. No.: B094587
CAS No.: 1100-21-6
M. Wt: 364.5 g/mol
InChI Key: NJTOKQLVHXSRPR-SJCJKPOMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance as a Fluorescent Probe in Biochemical and Biophysical Investigations

The primary significance of Dansyl-L-isoleucine lies in its application as a fluorescent probe. myskinrecipes.com The dansyl group is non-fluorescent until it reacts with an amine, and the resulting conjugate exhibits fluorescence quantum yields and emission maxima that are highly sensitive to the polarity of its immediate environment. chemicalbook.com This property is exploited to study molecular interactions and structural dynamics. When a dansyl-amino acid binds to a hydrophobic pocket on a protein, its fluorescence intensity often increases, accompanied by a shift in its emission wavelength, providing a clear signal of the binding event. chemicalbook.com

This compound is particularly valuable in the following areas:

Protein Interaction and Binding Site Analysis : Dansylated amino acids are widely used as fluorescent markers to identify and characterize drug binding sites on proteins, most notably on human serum albumin (HSA). researchgate.netsemanticscholar.org HSA, the most abundant protein in blood plasma, has two primary drug-binding cavities, known as Site I and Site II. researchgate.netsemanticscholar.org Specific dansylated amino acids exhibit preferential binding to these sites. semanticscholar.orgnih.gov For instance, dansylated amino acids with bulky, non-polar side chains often show specificity for drug site 2. semanticscholar.org These probes are instrumental in competitive binding assays to determine the binding locus of new drug candidates. researchgate.net

Conformational Change Detection : The sensitivity of the dansyl group's fluorescence to its local environment allows it to report on conformational changes in proteins. myskinrecipes.commdpi.com An allosteric effector or ligand binding at a distant site can alter the protein's structure, which in turn changes the environment around the bound dansyl probe, leading to a measurable change in the fluorescence signal. mdpi.com This technique, in combination with methods like fluorescence resonance energy transfer (FRET) from tryptophan residues to the dansyl group, is used to investigate protein folding and dynamics. chemicalbook.com

Enzyme Assays : The compound is also employed in enzyme assays to monitor enzymatic activity and kinetics, offering insights into metabolic processes. myskinrecipes.com

A variety of sophisticated biophysical techniques are employed to analyze the interactions of dansylated amino acids with proteins, as summarized in the table below.

Biophysical Technique Application in Dansyl-Amino Acid Studies Reference(s)
Fluorescence Spectroscopy Measures changes in fluorescence intensity, quantum yield, and emission wavelength upon binding to a protein to determine binding affinity and characterize the binding environment. researchgate.netresearchgate.net researchgate.net, researchgate.net
Fluorescence Lifetime Measures the time a fluorophore stays in the excited state. Changes in lifetime can indicate binding and provide information about the probe's environment. researchgate.net researchgate.net
Fluorescence Anisotropy Measures the rotational mobility of the fluorescent probe. An increase in anisotropy upon binding indicates that the probe's movement is restricted by the larger protein molecule. researchgate.net researchgate.net
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (affinity, enthalpy, entropy). researchgate.net researchgate.net
Induced Circular Dichroism (CD) Detects changes in the chirality of the dansyl probe when it binds to an asymmetric environment like a protein binding site. researchgate.net researchgate.net
X-ray Crystallography Provides high-resolution structural data on how dansylated amino acids bind within protein cavities, revealing the specific atomic interactions that determine binding specificity. semanticscholar.orgnih.gov semanticscholar.org, nih.gov

Role in Advanced Analytical Chemistry Methodologies

In analytical chemistry, the process of derivatization is often essential for the analysis of compounds that lack a suitable chromophore or fluorophore, or that exhibit poor chromatographic behavior. Dansyl chloride has been extensively used for the pre-column derivatization of amino acids, including L-isoleucine, for analysis by liquid chromatography. nih.govchemicalbook.com

Enhanced Detection in HPLC : this compound can be readily detected by both UV and fluorescence detectors in High-Performance Liquid Chromatography (HPLC) systems. mdpi.comresearchgate.net The dansyl group has strong absorption maxima and is highly fluorescent, allowing for the sensitive detection and quantification of amino acids from various biological samples. researchgate.net This is a significant advantage over analyzing underivatized amino acids, which often lack strong UV absorbance or fluorescence.

Improved Chromatographic Separation : The derivatization process, which yields dansylated products, improves the retention of these otherwise highly polar molecules on standard reverse-phase chromatography columns. nih.gov This enables the effective separation of all 20 proteinogenic amino acids in a single chromatographic run. nih.gov

Mass Spectrometry (MS) Signal Enhancement : The dansyl moiety not only aids in chromatographic separation but also enhances ionization for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govmdpi.com The tertiary amine within the dansyl group helps to boost the signal in positive mode electrospray ionization (ESI), facilitating robust and sensitive quantification. nih.gov This simple and robust derivatization method is adaptable to a wide range of modern LC-MS instruments, including triple quadrupoles and orbitraps. nih.gov

The spectroscopic properties of dansylated amino acids are critical for their detection in these analytical methods.

Property Value / Description Reference(s)
Chemical Formula C18H24N2O4S cymitquimica.com
Molecular Weight 364.46 g/mol cymitquimica.com
Absorption Maxima (Dansyl Glycine) 214 nm, 246 nm, 325 nm researchgate.net
Excitation Wavelength (Dansyl Glycine) 324 nm researchgate.net
Emission Wavelength (Dansyl Glycine) 559 nm researchgate.net
Fluorescence Stable blue or blue-green fluorescence. chemicalbook.com Emission is highly sensitive to the polarity of the solvent environment. chemicalbook.comnih.gov chemicalbook.com, nih.gov

Overview of Key Research Domains and Theoretical Underpinnings

The use of this compound is situated within broader research domains focused on understanding fundamental molecular processes. The theoretical basis for its application stems from the photophysical principles of fluorescence and the structural chemistry of molecular recognition.

Key research domains include:

Protein Structure and Dynamics : Dansyl chloride and its amino acid derivatives serve as covalent probes to study protein structure under native conditions. mdpi.com Researchers use these probes to map solvent-accessible residues and to monitor structural changes induced by ligand binding or environmental shifts. mdpi.com The mild labeling conditions and the small size of the dansyl group are advantageous as they are less likely to perturb the native protein structure compared to larger fluorescent tags. mdpi.com

Drug Discovery and Development : A major application is in pharmacology for studying protein-drug interactions. semanticscholar.orgnih.gov By using site-specific dansylated amino acids like this compound as markers, researchers can rapidly screen new compounds for their ability to bind to specific drug pockets on carrier proteins like HSA. researchgate.netsemanticscholar.org This is crucial for predicting how a drug will be distributed and transported in the bloodstream.

Metabolomics : The robust analytical methods developed using dansyl derivatization are critical tools for studying metabolism. nih.gov The quantification of amino acids in biological samples provides vital information for understanding metabolic pathways and diagnosing metabolic disorders. nih.gov

Chiral Recognition : Theoretical studies, such as molecular dynamics (MD) simulations, are used to investigate the factors contributing to chiral recognition. nih.gov These computational approaches can model the binding of different enantiomers of dansyl amino acids to chiral structures, like specialized molecular micelles, providing insights into the intermolecular forces, such as hydrogen bonding, that govern enantioselective separation. nih.gov These theoretical models help in developing more effective methods for chiral separations in analytical chemistry. nih.gov

The utility of this compound and related compounds is thus supported by a combination of empirical observation through spectroscopy and calorimetry, and theoretical validation through structural biology and computational chemistry. researchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24N2O4S B094587 Dansyl-l-isoleucine CAS No. 1100-21-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4S/c1-5-12(2)17(18(21)22)19-25(23,24)16-11-7-8-13-14(16)9-6-10-15(13)20(3)4/h6-12,17,19H,5H2,1-4H3,(H,21,22)/t12-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTOKQLVHXSRPR-SJCJKPOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424932
Record name Dansyl-l-isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1100-21-6
Record name Dansyl-l-isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivatization Chemistry of Dansyl L Isoleucine

Fundamental Principles of Dansylation Reaction

The core of synthesizing Dansyl-L-Isoleucine lies in the dansylation reaction, which involves the covalent attachment of a dansyl group to the amino acid. bsu.edu This process significantly enhances the detectability of the amino acid through fluorescence spectroscopy. researchgate.net

Reactivity of 5-Dimethylaminonaphthalene-1-sulfonyl Chloride (Dansyl Chloride) with Amino Groups

The key reagent in this synthesis is 5-Dimethylaminonaphthalene-1-sulfonyl chloride, commonly known as Dansyl Chloride. nih.gov This compound is a sulfonyl chloride that readily reacts with nucleophilic groups, most notably primary and secondary amino groups found in amino acids like L-isoleucine. researchgate.netnih.gov The reaction specifically targets the unprotonated form of the amino group. usda.gov In addition to amino groups, dansyl chloride can also react with other nucleophilic groups such as phenolic hydroxyls and even carboxylic acids, although the reaction with amino groups is generally more facile under optimized conditions. researchgate.net

Mechanism of Fluorescent Sulfonamide Formation

The reaction between dansyl chloride and the amino group of L-isoleucine proceeds via a nucleophilic substitution mechanism. researchgate.net The nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride ion and the formation of a stable sulfonamide bond. researchgate.net The resulting product, this compound, possesses the highly fluorescent dansyl moiety, which exhibits strong emission when excited with UV light. researchgate.netvulcanchem.com The fluorescence properties are environmentally sensitive, making it a useful probe in various analytical applications. vulcanchem.com

Optimization of Derivatization Protocols for this compound Synthesis

Achieving high yields and purity of this compound requires careful control over the reaction conditions. Several parameters can be adjusted to optimize the derivatization process.

Control of Reaction Parameters: pH, Temperature, and Aqueous-Organic Solvent Composition

The efficiency of the dansylation reaction is highly dependent on several key parameters. mdpi.combiorxiv.org

ParameterOptimal ConditionRationale
pH 9.5 - 10.0The reaction requires an alkaline environment to ensure the amino group is in its unprotonated, nucleophilic state. usda.gov However, at pH values above 10.0, the competing hydrolysis of dansyl chloride becomes significant. usda.gov
Temperature 4°C to 60°CElevated temperatures can increase the reaction rate. researchgate.net However, lower temperatures (e.g., 4°C) are sometimes used to minimize the hydrolysis of dansyl chloride. vulcanchem.com The optimal temperature often represents a balance between reaction speed and reagent stability. Studies have reported successful derivatization at various temperatures, including 40°C, and 60°C. mdpi.combiorxiv.orgacs.org
Solvent Composition Aqueous-Organic MixtureAn aqueous-organic solvent system, such as acetone-water or acetonitrile-water, is typically employed. researchgate.net The organic solvent helps to dissolve the sparingly soluble dansyl chloride, while the aqueous phase is necessary to dissolve the amino acid. mdpi.com The proportion of the organic solvent can influence the reaction efficiency. biorxiv.org

Strategies for Quenching Excess Dansyl Chloride Reactivity

After the derivatization of L-isoleucine is complete, it is crucial to quench the reactivity of any remaining dansyl chloride. bsu.edumdpi.com This prevents unwanted side reactions and the potential for the excess reagent to interfere with subsequent analytical steps. bsu.edu Common quenching strategies include the addition of a primary amine, such as ethylamine (B1201723) or methylamine, or the use of ammonia. bsu.edumdpi.com Pyridine has also been suggested as a quencher that can lead to simpler chromatograms. bsu.edu Another approach involves adding a substance like sodium hydroxide (B78521) (NaOH) to intentionally hydrolyze the excess dansyl chloride to the non-reactive dansyl sulfonic acid. acs.org

Regio- and Stereoselectivity in Dansyl Derivatization of L-Isoleucine

The dansylation reaction exhibits a high degree of regioselectivity. The primary target for derivatization on L-isoleucine is the α-amino group. While dansyl chloride can react with other nucleophilic side chains, isoleucine's alkyl side chain is non-reactive under standard dansylation conditions.

Advanced Spectroscopic Characterization and Elucidation of Dansyl L Isoleucine

Fluorescence Spectroscopy of Dansyl-L-Isoleucine

Fluorescence spectroscopy is a primary tool for investigating dansyl-conjugated molecules due to the high environmental sensitivity of the dansyl fluorophore. aatbio.comnih.gov This technique provides information on the electronic excited states of the molecule and how they are influenced by various factors.

The fluorescence of this compound, like other dansyl derivatives, is characterized by a broad emission spectrum with a large Stokes shift (the difference between the absorption and emission maxima). aatbio.com The exact excitation and emission maxima are highly dependent on the solvent and the local environment of the fluorophore.

While specific high-resolution spectral data for this compound is not extensively detailed in publicly available literature, the characteristics can be inferred from data on similar dansyl-amino acid conjugates and other dansyl derivatives. Generally, the dansyl group exhibits an excitation maximum in the near-UV region, typically between 320 nm and 340 nm. researchgate.netaatbio.comrsc.orgnih.gov The resulting emission is in the green region of the visible spectrum, usually ranging from 510 nm to 560 nm. researchgate.netaatbio.comnih.gov For instance, dansyl glycine shows an excitation wavelength of 324 nm and an emission wavelength of 559 nm. researchgate.net Another study on dansyl derivatives in ethanol reported excitation at 340 nm leading to emission maxima at 530 nm and 535 nm. nih.gov

Table 1: Representative Excitation and Emission Maxima for Various Dansyl Derivatives

Compound Solvent/Environment Excitation Max (nm) Emission Max (nm) Source
Dansyl (general) Not specified 335 518 aatbio.com
Dansyl Glycine Not specified 324 559 researchgate.net
Dansyl Derivative 1 Ethanol 340 530 nih.gov
Dansyl Derivative 2 Ethanol 340 535 nih.gov
Dansylated Calmodulin Aqueous Buffer 320 Not specified nih.gov
Dansyl-dipeptide HEPES Buffer (pH 7.4) 330 Not specified rsc.org
Dansyl-DHPE Benzene Not specified ~484 nih.gov

This table presents data from various dansyl derivatives to illustrate the typical spectral range. The exact values for this compound may vary.

A key feature of the dansyl fluorophore is the pronounced sensitivity of its emission spectrum to the polarity of the local environment. aatbio.comnih.gov This solvatochromism is fundamental to its application as a probe. When the dansyl group moves from a polar, aqueous environment to a nonpolar, hydrophobic environment (such as the interior of a protein or a lipid membrane), two significant changes typically occur:

A blue shift in the emission maximum: The wavelength of maximum emission shifts to a shorter wavelength (e.g., from ~550 nm in water to ~480 nm in a nonpolar solvent). nih.gov

An increase in fluorescence quantum yield: The intensity of the fluorescence emission increases significantly. aatbio.com

This phenomenon is attributed to the nature of the excited state of the dansyl group, which has a larger dipole moment than the ground state. In polar solvents, the solvent molecules reorient around the excited-state dipole, which lowers its energy and results in a red-shifted emission. In nonpolar environments, this stabilization is absent, leading to a higher energy, blue-shifted emission. This property allows this compound to be used to report on the hydrophobicity of binding sites in proteins and membranes. aatbio.com For example, the emission of dansyl-DHPE shifts from 518 nm in a POPC liposome to around 484 nm when complexed with a protein, indicating its movement into a more nonpolar environment. nih.gov

Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore. For dansyl derivatives, quenching can occur through several mechanisms, primarily static and dynamic quenching. rose-hulman.edu

Static Quenching: This occurs when the fluorophore forms a non-fluorescent complex with another molecule (the quencher) in the ground state. rose-hulman.eduysu.am The formation of this complex prevents the fluorophore from being excited. This mechanism has been proposed for the quenching of dansyl-modified films by nitroaromatic compounds. ysu.am

Dynamic (Collisional) Quenching: This involves the interaction of an excited-state fluorophore with a quencher molecule. The collision provides a non-radiative pathway for the excited fluorophore to return to the ground state, thus reducing fluorescence. rose-hulman.edu

Photoinduced Electron Transfer (PET): PET is a specific mechanism that can lead to quenching. If a suitable electron donor or acceptor is in proximity to the excited dansyl group, an electron can be transferred, leading to a non-radiative decay to the ground state. acs.org This has been identified as the quenching mechanism in certain dimaleimide dansyl fluorogens. acs.org The presence of free radicals, which are strong electron acceptors, can also act as potent quenchers of dansyl fluorescence. nih.gov

Time-resolved fluorescence anisotropy is a powerful technique used to study the rotational dynamics of molecules. sif.it The principle involves exciting a population of fluorophores with vertically polarized light. This preferentially excites molecules whose absorption dipoles are aligned with the polarization of the light. The subsequent emission is then measured through polarizers oriented parallel and perpendicular to the initial excitation plane.

The anisotropy (r) is a measure of the degree of polarization of the emitted light and is calculated from the parallel (I∥) and perpendicular (I⊥) fluorescence decay curves. sif.it The decay of anisotropy over time provides information about the rotational motion of the fluorophore.

Fast decay: Indicates rapid tumbling, characteristic of a small, free molecule in a low-viscosity medium.

Slow decay: Suggests restricted motion, as would be expected if this compound were bound to a large macromolecule like a protein. researcher.life

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. For this compound, the absorption spectrum is dominated by the electronic transitions within the naphthalene ring system of the dansyl group.

The UV-Vis spectrum of dansyl derivatives typically shows two or three distinct absorption bands. The absorption maxima (λmax) for dansyl-amino acids generally occur around 250 nm and in the region of 315-350 nm. researchgate.netmdpi.commdpi.com For example, dansyl glycine exhibits absorption maxima at 214 nm, 246 nm, and 325 nm. researchgate.net The band in the 325-350 nm range is characteristic of the dansyl chromophore and is the one typically used for exciting fluorescence. wikipedia.org

The molar absorptivity (or extinction coefficient, ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. This value is crucial for determining the concentration of the compound in solution using the Beer-Lambert law. The molar absorptivity of dansyl derivatives can vary depending on the specific compound and the solvent. For dansyl glycine in dioxane, the molar extinction coefficient has been reported as 4,300 M⁻¹cm⁻¹ at 338.5 nm. omlc.org A dansylated calmodulin conjugate was reported to have a molar absorptivity of 3,400 M⁻¹cm⁻¹ at 320 nm. nih.gov

Table 2: Representative UV Absorption Maxima and Molar Absorptivity for Dansyl Derivatives

Compound Solvent/Environment Absorption Maxima (λmax, nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) at λ (nm) Source
Dansyl Glycine Not specified 214, 246, 325 Not specified researchgate.net
Dansyl Glycine Dioxane Not specified 4,300 at 338.5 omlc.org
Dansyl Chloride Acetonitrile/Buffer 365 Not specified mdpi.com
Dansyl Acid Aqueous Buffer 315 Not specified mdpi.com
Dansyl-based Schiff Base Ethanol ~250, ~345 Not specified mdpi.com
Dansylated Calmodulin Aqueous Buffer Not specified 3,400 at 320 nih.gov

This table provides a compilation of data for various dansyl compounds to indicate the expected absorption characteristics for this compound.


Monitoring Derivatization Reaction Progress and Dansyl Chloride Stability

The successful derivatization of L-isoleucine with dansyl chloride is contingent upon both the progression of the reaction and the stability of the derivatizing agent itself. Monitoring the reaction is crucial for ensuring complete derivatization and avoiding the formation of byproducts, which can complicate subsequent analyses. The stability of dansyl chloride is a key factor, as it is susceptible to hydrolysis in aqueous environments, which can reduce the efficiency of the derivatization process.

The derivatization reaction is typically monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV or fluorescence detection. By analyzing aliquots of the reaction mixture at different time points, the disappearance of the L-isoleucine peak and the appearance and plateauing of the this compound peak can be tracked to determine the reaction's endpoint.

Dansyl chloride's stability is significantly influenced by pH and the composition of the reaction buffer. In aqueous solutions, dansyl chloride can hydrolyze to form dansyl sulfonic acid, which is inactive for labeling. mdpi.com Optimal conditions for the conjugation of dansyl chloride with primary amines, such as the amino group in L-isoleucine, typically involve a high pH (around 9.5), elevated temperatures, and the presence of an organic solvent. mdpi.com The rate of hydrolysis of dansyl chloride has been studied under various pH conditions, highlighting the importance of carefully controlling the reaction environment to maximize the yield of the desired derivative. mdpi.com Non-primary amine buffers are preferred to prevent the buffer itself from reacting with the dansyl chloride. mdpi.comresearchgate.net

ParameterOptimal Condition/ObservationRationale
pH ~9.5Promotes the deprotonation of the primary amine group of L-isoleucine, enhancing its nucleophilicity.
Temperature ElevatedIncreases the reaction rate between dansyl chloride and L-isoleucine.
Solvent Aqueous with organic co-solvent (e.g., acetonitrile)Dansyl chloride is dissolved in an organic solvent before being added to the aqueous reaction mixture containing L-isoleucine.
Buffer Non-primary amine (e.g., carbonate-bicarbonate)Avoids competitive reactions between the buffer and dansyl chloride. mdpi.comresearchgate.net
Monitoring Technique HPLC with UV/Fluorescence DetectionAllows for the separation and quantification of reactants and products over time to assess reaction completion.
Key Instability Factor HydrolysisDansyl chloride reacts with water to form dansyl sulfonic acid, which cannot derivatize the target analyte. mdpi.com

Mass Spectrometry (MS) of this compound Derivatives

Mass spectrometry is a powerful analytical technique for the characterization and quantification of this compound. The introduction of the dansyl group significantly enhances the ionization efficiency and provides a predictable fragmentation pattern, facilitating sensitive and specific detection.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Quantification

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for the analysis of this compound. The derivatization of L-isoleucine with dansyl chloride imparts several advantageous properties for LC-MS analysis. The dansyl group increases the hydrophobicity of the otherwise polar amino acid, allowing for better retention and separation on reversed-phase liquid chromatography (RPLC) columns. nih.gov This alteration in chromatographic behavior is crucial for separating this compound from other components in complex biological matrices. nih.govgoogle.com

The primary benefit of dansylation for MS detection is the substantial enhancement of signal intensity in electrospray ionization (ESI). researchgate.net The dansyl moiety contains a dimethylamino group, which is readily protonated, leading to a significant increase in the ionization efficiency of the derivatized molecule. nih.gov This results in lower limits of detection and quantification, enabling the analysis of trace amounts of L-isoleucine. For quantification, stable isotope-labeled internal standards, such as ¹³C-labeled this compound, can be employed in a differential isotope labeling approach to achieve high precision and accuracy. springernature.com This method involves labeling a sample with ¹²C-dansyl chloride and a standard with ¹³C-dansyl chloride, followed by mixing and LC-MS analysis. The ratio of the peak intensities of the light and heavy labeled analytes allows for precise relative and absolute quantification. springernature.com

ParameterDescription
Chromatographic Separation Reversed-phase liquid chromatography (RPLC) is typically used. The dansyl group increases the hydrophobicity of L-isoleucine, enabling its retention and separation. nih.gov
Ionization Technique Electrospray ionization (ESI) in positive ion mode is commonly employed due to the high proton affinity of the dansyl group. nih.gov
Detection Detection is often performed using a triple quadrupole or a high-resolution mass spectrometer.
Quantification Method Stable isotope dilution using ¹³C-labeled dansyl chloride is a highly accurate method for quantification. springernature.com

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Isomer Differentiation

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural confirmation of this compound and for distinguishing it from its isomers, such as Dansyl-L-leucine. In an MS/MS experiment, the protonated molecule of this compound is selected in the first mass analyzer and then subjected to fragmentation, with the resulting fragment ions being analyzed in the second mass analyzer.

The fragmentation pattern generated is characteristic of the parent molecule's structure. This technique is particularly valuable for differentiating between leucine and isoleucine, which are isobaric and often co-elute in chromatographic separations. nih.gov While chromatographic separation of dansyl-leucine and dansyl-isoleucine is possible, MS/MS provides an orthogonal method for their unambiguous identification. researchgate.net

Collision-induced dissociation (CID) is the most common method for fragmenting ions in tandem mass spectrometry. wikipedia.org In CID, the selected ions are accelerated and collided with neutral gas molecules, causing them to fragment. wikipedia.org The fragmentation of this compound produces a characteristic pattern of product ions. A prominent fragment ion observed in the CID spectra of dansylated amino acids corresponds to the protonated dansyl moiety at m/z 171. nih.gov This ion arises from the cleavage of the bond between the sulfonyl group and the amino acid nitrogen. Other characteristic fragment ions result from the loss of small neutral molecules from the precursor ion, such as water and carbon monoxide.

The differentiation of this compound from Dansyl-L-leucine via CID relies on the distinct fragmentation pathways of their side chains. rsc.orgresearchgate.net The fragmentation of the isoleucine side chain can lead to unique product ions that are not observed or are present at different relative abundances in the spectrum of the leucine derivative. nih.gov Computational and experimental studies have detailed the specific fragmentation pathways of underivatized leucine and isoleucine, and these principles can be extended to their dansylated forms. rsc.orgresearchgate.net

Precursor Ion (m/z)Key Fragment Ion (m/z)Description
[M+H]⁺ of this compound171.0Protonated 5-(dimethylamino)naphthalene moiety, a characteristic fragment of dansylated compounds. nih.gov
[M+H]⁺ of this compoundVariesFragments resulting from the loss of the side chain or parts of the side chain, which are crucial for isomer differentiation. rsc.orgresearchgate.net

The dansyl group plays a critical role in enhancing the ESI efficiency of L-isoleucine. ESI is a soft ionization technique that generates ions from solution, and its efficiency is highly dependent on the analyte's ability to acquire a charge. mdpi.com Amino acids like isoleucine can be challenging to analyze directly by ESI-MS in their native form, especially at low concentrations.

The derivatization with dansyl chloride introduces a tertiary amine group (the dimethylamino group) into the molecule. nih.gov This group has a high proton affinity and is readily protonated in the acidic mobile phases commonly used in reversed-phase LC-MS. This results in a stable, pre-charged analyte in solution, which significantly improves the efficiency of the ESI process and leads to a substantial increase in signal intensity, often by one to three orders of magnitude. researchgate.net This enhancement is a key reason for the widespread use of dansylation in quantitative metabolomics and proteomics. nih.govresearchgate.net

High-Resolution Accurate Mass Spectrometry (HRMS)

High-resolution accurate mass spectrometry (HRMS) provides highly precise mass measurements, which are invaluable for the analysis of this compound. HRMS instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can determine the mass-to-charge ratio of an ion with very high accuracy (typically within 5 ppm). nih.govnih.gov

This level of mass accuracy allows for the unambiguous determination of the elemental composition of this compound and its fragments. nih.gov This is particularly useful for confirming the identity of the compound in complex mixtures, as it can distinguish between molecules with the same nominal mass but different elemental formulas. In the context of isomer differentiation, while HRMS alone cannot distinguish between this compound and Dansyl-L-leucine (as they have the same elemental composition), it provides high-confidence identification of the precursor and fragment ions in MS/MS experiments, which is essential for accurate structural elucidation. nih.gov

Other Spectroscopic Techniques (e.g., Circular Dichroism if applicable to bound forms)

When this compound binds to a chiral macromolecule, such as a protein, other spectroscopic techniques like Circular Dichroism (CD) become highly valuable for characterizing the bound state. The dansyl moiety itself is not chiral, but its electronic transitions can become optically active upon interaction with an asymmetric environment, a phenomenon known as Induced Circular Dichroism (ICD). This technique is particularly powerful for confirming the binding of small molecules to proteins and for probing the specific nature of the binding site.

Induced Circular Dichroism (ICD) of Bound this compound

This compound is recognized as a fluorescent probe that preferentially binds to Sudlow Site II on human serum albumin (HSA), a major transport protein in the blood plasma with two primary drug binding sites. oup.com While the isoleucine component of the molecule is chiral, the spectroscopic changes of primary interest upon binding are typically those of the larger, environmentally sensitive dansyl chromophore.

The principle of ICD relies on the asymmetric perturbation of the chromophore's electronic transitions when it is held in a fixed orientation within a chiral protein cavity. nih.gov The appearance of a new CD signal in the absorption region of the dansyl group (typically in the near-UV range) is direct evidence of this binding. nih.gov The sign and magnitude of the ICD signal can provide information about the conformation of the bound ligand and the nature of its interaction with the protein's chiral environment.

While specific spectral data for this compound is not extensively detailed in the available literature, the behavior of analogous dansylated amino acids provides a clear precedent. For instance, extensive research on dansylglycine, another probe for Site II on HSA, demonstrates a distinct ICD signal upon binding. nih.govnih.gov When complexed with HSA, dansylglycine exhibits a characteristic positive ICD band centered at approximately 346 nm. nih.gov The intensity of this signal is directly proportional to the concentration of the protein-ligand complex and can be used to study binding affinity and stoichiometry. Furthermore, the displacement of the dansylated amino acid by another ligand competing for the same binding site leads to a reduction in the ICD signal, making it a powerful tool in competitive binding assays. nih.gov

Given that this compound also binds to the chiral environment of Site II, it is expected to exhibit a similar induced circular dichroism spectrum, confirming its association with the protein and allowing for detailed characterization of its binding interactions.

Table 1: Representative Induced Circular Dichroism Data for a Site II-Bound Dansylated Amino Acid (Dansylglycine-HSA Complex)

This table presents typical data obtained from ICD experiments, using the well-characterized interaction of Dansylglycine with Human Serum Albumin (HSA) as an illustrative example for the phenomenon expected with this compound.

ParameterValueReference
Analyte Dansylglycine nih.gov
Binding Partner Human Serum Albumin (HSA) nih.gov
Binding Site Sudlow Site II nih.govnih.gov
ICD Band Center (λmax) 346 nm nih.gov
Nature of ICD Signal Positive Ellipticity nih.gov
Spectroscopic Evidence Appearance of a new CD signal corresponding to the dansyl chromophore's absorption upon addition of HSA. nih.gov

Investigation of Protein Interactions and Dynamics

The use of dansylated amino acids, including by extension this compound, is a well-established technique for probing protein structure and dynamics. mdpi.comnih.govresearchgate.netosti.govresearcher.life The covalent attachment of the dansyl group to a protein allows for the investigation of various aspects of protein behavior under native conditions. mdpi.comnih.govresearchgate.netosti.govresearcher.life

This compound can be used to fluorescently label proteins and peptides, facilitating the study of their binding interactions. The process involves the reaction of a reactive form of the dansyl group, typically dansyl chloride, with primary amino groups on the protein, such as the N-terminus or the side chain of lysine residues. chemicalbook.comresearchgate.net This results in the formation of a stable sulfonamide adduct with blue or blue-green fluorescence. chemicalbook.comehu.es

The extrinsic fluorescence conferred by the dansyl label offers several advantages over relying on the intrinsic fluorescence of amino acids like tryptophan. nih.gov It provides greater flexibility in the placement of the label and enhanced fluorescent properties suitable for a wider range of analytical techniques. nih.gov The sensitivity of the dansyl group's fluorescence to its environment allows for the detection of binding events. When a dansyl-labeled protein binds to another molecule, the change in the local environment of the dansyl probe can lead to a detectable change in fluorescence intensity or emission wavelength.

A study on the chiral recognition of dansyl derivatives demonstrated the binding of Dansyl-L-leucine to a molecular micelle, poly(SULV). nih.gov The binding free energy was calculated to be -21.8938 kJ·mol⁻¹ for the primary binding pocket. nih.gov This type of analysis can be extended to this compound to quantify its binding to various macromolecules.

Table 1: Binding Characteristics of Dansyl-L-Leucine to Poly(SULV)

Binding PocketBinding Free Energy (kJ·mol⁻¹)Percent Occupancy (%)
Pocket 1-21.893898.84
Pocket 2-8.43910.50
Pocket 3-9.41660.66

Data derived from a study on Dansyl-L-leucine, illustrating the type of data obtainable for this compound. nih.gov

Dansylated amino acids have been instrumental in identifying and characterizing ligand-binding sites on proteins, most notably on human serum albumin (HSA). nih.govsemanticscholar.org These fluorescent probes can be used in competition binding assays to map the binding location of other molecules. nih.govsemanticscholar.org By monitoring the displacement of a site-specific dansylated amino acid by a test ligand, researchers can determine if the ligand binds to the same site.

The physicochemical properties of the amino acid side chain of the dansylated amino acid determine its binding specificity. nih.gov For instance, different dansylated amino acids show specificity for either drug site 1 or drug site 2 on HSA. nih.govsemanticscholar.org While specific studies on this compound's site specificity on HSA are not detailed in the provided context, the general principle of using such probes remains a powerful tool.

Fluorescence titration experiments, where the concentration of a ligand is systematically increased in the presence of a dansyl-labeled protein, can be used to determine the dissociation constant (Kd) of the interaction. The change in fluorescence is measured at each ligand concentration, and the data is fitted to a binding isotherm to calculate the Kd.

The environmentally sensitive fluorescence of the dansyl group makes this compound an excellent probe for studying protein conformational changes and folding. chemicalbook.commdpi.com A change in protein conformation can alter the local environment of the attached dansyl probe, leading to a shift in its fluorescence emission spectrum or intensity. chemicalbook.comfrontiersin.orgnih.gov This allows for the real-time monitoring of conformational transitions induced by factors such as ligand binding, temperature changes, or pH shifts. mdpi.com

For example, the binding of calcium to calmodulin results in significant conformational changes that expose hydrophobic surfaces. ehu.es If calmodulin were labeled with this compound, these changes would likely be reported by a change in the dansyl fluorescence, providing insights into the dynamics of this process. ehu.es

Studies on model proteins like myoglobin and alcohol dehydrogenase have shown that dansylation can be used to investigate changes in protein structure and stability. mdpi.comnih.govresearchgate.netosti.govresearcher.life Techniques such as collisional-induced unfolding monitored by mass spectrometry can be applied to dansylated proteins to assess their stability. mdpi.com

This compound can be employed to study protein-protein and protein-cofactor interactions under conditions that preserve the native structure of the molecules. mdpi.comnih.govresearchgate.netosti.govresearcher.life The mild labeling conditions associated with dansylation are beneficial for maintaining the integrity of the protein. mdpi.comnih.gov

By labeling one protein in a potential interacting pair with this compound, the formation of a protein-protein complex can be monitored through changes in the fluorescence of the dansyl probe. This can provide information on the kinetics and thermodynamics of the interaction. Furthermore, unlabeled lysine residues at the interface of a protein-protein interaction can be identified by comparing the dansylation pattern of the protein in its free and complexed forms. mdpi.com

Similarly, the binding of a cofactor to a dansylated protein can be investigated. Research on myoglobin, a cofactor-containing protein, has demonstrated the utility of dansylation in studying such systems. mdpi.comnih.govresearchgate.netosti.govresearcher.life

A critical consideration when using any labeling probe is its potential to perturb the structure and function of the protein being studied. mdpi.com Studies have been conducted to assess the impact of dansylation on protein structural integrity. mdpi.comnih.gov

Using techniques like native mass spectrometry and ion mobility mass spectrometry, researchers have shown that the introduction of several dansyl groups can have a negligible effect on the native-like conformation of proteins and protein complexes. mdpi.com For model proteins such as myoglobin and alcohol dehydrogenase, dansylation did not cause significant unfolding or conformational changes. mdpi.com This suggests that dansylation, and by extension the use of this compound, can be a minimally perturbing method for studying protein structure and dynamics. mdpi.com

Table 2: Impact of Dansylation on Model Proteins

ProteinTechnique UsedObservationReference
MyoglobinNative Mass Spectrometry, Ion Mobility Mass SpectrometryNegligible effect on non-covalent interactions and native-like conformation. mdpi.com
Alcohol DehydrogenaseNative Mass Spectrometry, Ion Mobility Mass SpectrometryDid not alter the native-like conformation of the protein complex. mdpi.com

Enzyme Assays and Kinetic Analysis

This compound can be incorporated into substrates for enzyme assays, particularly for proteases like leucine aminopeptidase. myskinrecipes.comnih.gov The hydrolysis of a dansylated peptide substrate by an enzyme can lead to a change in the fluorescence of the dansyl group, providing a continuous method for monitoring enzyme activity. nih.govnih.govlsuhsc.edumdpi.comlsuhsc.edu

For example, the hydrolysis of substrates such as Leu-Gly-NHNH-Dns by porcine kidney cytosol leucine aminopeptidase has been studied using stopped-flow fluorescence experiments. nih.gov The fluorescence changes observed upon hydrolysis are due to the changes in the concentration of the substrate. nih.gov This approach allows for the determination of steady-state kinetic parameters like kcat and KM. nih.gov

The use of dansylated substrates can reveal important details about enzyme mechanisms and the effects of metal ions or inhibitors on enzyme activity. nih.gov The insights gained from such assays can differ from those obtained with less physiologically relevant substrates, highlighting the importance of substrate design in kinetic analysis. nih.gov

Chromatographic Methodologies Utilizing Dansyl L Isoleucine

High-Performance Liquid Chromatography (HPLC) for Amino Acid Analysis

Pre-column derivatization of amino acids with dansyl chloride is a well-established method for sensitive HPLC analysis. researchgate.net This process involves the reaction of dansyl chloride with the primary or secondary amino groups of amino acids, such as isoleucine, to form highly fluorescent dansyl derivatives that are stable and can be easily detected. researchgate.netoup.com This derivatization significantly enhances the ability to quantify amino acids, even at low concentrations. dtic.mil

Reversed-phase HPLC (RP-HPLC) is the most common mode for separating dansyl amino acids. researchgate.net In this technique, a nonpolar stationary phase, typically a C8 or C18 alkyl-silica column, is used with a polar mobile phase. researchgate.netoup.comnih.gov The separation principle is based on the hydrophobic interactions between the dansyl amino acids and the stationary phase. More nonpolar derivatives, like Dansyl-L-isoleucine, interact more strongly with the C18 column and therefore have longer retention times compared to more polar dansyl amino acids. bsu.edu

The separation of a mixture of dansyl amino acids, including this compound, can be achieved on a single C18 column in approximately 30 minutes using a gradient elution system. oup.comoup.com The choice of column is critical; for instance, differences in retention for basic dansyl derivatives have been observed between µBondapak® C18 and Spherisorb 5ODS columns. oup.comoup.com Detection is commonly performed using UV absorbance at 250 nm, which allows for a sensitivity of about 100 picomoles for a single component. oup.comoup.com

Table 1: Typical RP-HPLC Conditions for Dansyl Amino Acid Separation

Parameter Condition Source
Column µBondapak C18 or Spherisorb 5ODS oup.comoup.com
Mobile Phase A Sodium phosphate buffer (e.g., 17.5 mM, pH 7.2) oup.com
Mobile Phase B Acetonitrile oup.com
Elution Mode Gradient oup.comoup.com
Detection UV Absorbance at 250 nm oup.comoup.com
Sensitivity ~100 pmol oup.comoup.com

For complex biological or environmental samples containing numerous amino acids, gradient elution is essential for achieving adequate separation. oup.com A linear gradient, where the concentration of the organic solvent (like acetonitrile) in the mobile phase is gradually increased, is typically employed. oup.comoup.com This allows for the sequential elution of dansyl amino acids based on their polarity, with more polar compounds eluting first. bsu.edu

Optimizing the gradient profile is crucial for resolving closely eluting peaks. For example, a gradient of 5% to 50% acetonitrile over 28 minutes has been used successfully to separate a wide range of dansyl amino acids. oup.com The pH and ionic strength of the aqueous buffer also significantly affect retention times and resolution. oup.comoup.com For instance, optimal resolution for a set of dansyl amino acids was achieved at a pH of 7.2 and an ionic strength of 17.5 mM. oup.com Modifications to the gradient profile and solvent composition can be made to improve peak resolution and accommodate the simultaneous analysis of other compounds like polyamines. usda.gov

The HPLC analysis of dansyl derivatives is a robust method for the quantitative determination of amino acids in various matrices, including protein hydrolysates, physiological fluids, and feedstuffs. dtic.milnih.govnih.gov The pre-column derivatization with dansyl chloride yields stable products and allows for high sensitivity, with detection limits in the femtomole range. bsu.edunih.gov

For biological samples such as saliva or connective tissue proteins, RP-HPLC with dansyl chloride derivatization provides a rapid and accurate analytical procedure. dtic.milnih.gov The method's high sensitivity allows for the quantification of low-abundance amino acids. nih.gov In feedstuffs and skin hydrolysates, the method has demonstrated good repeatability, with relative standard deviations for relative migration times often below 0.70% and for relative peak areas between 0.85% and 3.41%. nih.gov The linearity of the response is also excellent, with correlation coefficients typically above 0.99. nih.gov

Ultra-High Performance Liquid Chromatography (UPLC) for Rapid Analysis

Ultra-High Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) and higher pressures than conventional HPLC. This results in significantly faster analysis times, increased resolution, and improved sensitivity. While much of the literature details the use of similar derivatizing agents like dabsyl chloride for UPLC, the principles are directly applicable to dansylated compounds. jascoinc.comjascoinc.com The derivatization process makes hydrophobic analytes like this compound well-suited for the rapid separations achievable with UPLC. umich.edu

UPLC systems can separate complex mixtures of derivatized amino acids in much shorter times than traditional HPLC. For instance, a mixture of 22 dabsyl amino acids was separated within 11.5 minutes. jascoinc.com This speed makes UPLC highly advantageous for high-throughput screening in metabolomics and other fields where large numbers of samples need to be analyzed. usda.gov

Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC)

Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For neutral compounds or to achieve different selectivity, CE can be coupled with micelles in a technique called Micellar Electrokinetic Chromatography (MEKC). acs.orgacs.org

MEKC is particularly effective for separating dansylated amino acids. nih.gov In this method, a surfactant, such as sodium dodecyl sulfate (SDS), is added to the buffer above its critical micelle concentration to form micelles. nih.govacs.org The separation is based on the differential partitioning of the analytes between the aqueous buffer and the pseudo-stationary micellar phase. acs.orgacs.org Complete separations of acidic and neutral dansyl amino acids have been achieved within 45 minutes using an SDS system. nih.gov For basic amino acids, a system using sodium cholate micelles can be employed. nih.gov MEKC offers very high efficiency, with the number of theoretical plates often ranging from 210,000 to 343,000. nih.gov

Furthermore, MEKC can be adapted for chiral separations of dansyl-DL-amino acids by incorporating chiral selectors into the micellar system. For example, enantiomers of dansylated amino acids have been resolved using copper (II) complexes with N-n-dodecyl-L-proline incorporated into SDS micelles or by using β-cyclodextrin as a chiral additive. acs.orgacs.orgnih.gov

Table 2: MEKC System for Dansyl Amino Acid Analysis

Parameter Condition Source
Technique Micellar Electrokinetic Capillary Chromatography (MEKC) nih.gov
Surfactant Sodium Dodecyl Sulfate (SDS) or Sodium Cholate nih.gov
Chiral Selector (optional) Copper (II)-N-n-dodecyl-L-proline complexes, β-cyclodextrin acs.orgacs.orgnih.gov
Separation Time ~45 minutes for acidic/neutral amino acids nih.gov
Detection Limit 3 to 6 fmol nih.gov

Hyphenated Techniques: LC-MS and UPLC-MS for Comprehensive Profiling

Hyphenating liquid chromatography with mass spectrometry (LC-MS or UPLC-MS) combines the powerful separation capabilities of LC with the sensitive and selective detection of MS. Dansylation is highly beneficial for LC-MS analysis because the dansyl group not only improves chromatographic retention on reversed-phase columns but also enhances the signal in positive mode electrospray ionization (ESI). nih.govmdpi.com This derivatization can increase detection sensitivity by 10 to 1000-fold. nih.gov

This approach is central to targeted metabolomics for the quantification of amino acids in biological samples. nih.govnih.gov The method is simple, robust, and allows for the analysis of all 20 proteinogenic amino acids using a single reversed-phase column. nih.gov

For comprehensive and quantitative metabolome profiling, differential isotope labeling using 12C- and 13C-dansyl chloride can be employed. springernature.comacs.org In this strategy, different samples are labeled with either the light (12C) or heavy (13C) isotopic tag. The samples are then mixed, and the peak intensity ratio of the resulting labeled analyte pair in the mass spectrum provides accurate relative quantification. springernature.com This technique has been used to identify and quantify hundreds of metabolites in complex samples like human urine. acs.org The fast separation provided by UPLC is particularly advantageous in these large-scale profiling studies. acs.org

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing dansyl-L-isoleucine in academic settings?

  • Methodological Answer : Synthesis typically involves coupling dansyl chloride with L-isoleucine under controlled pH (8–9) and temperature (0–4°C) to minimize side reactions. Characterization requires NMR (¹H/¹³C) for structural confirmation, mass spectrometry (MS) for molecular weight validation, and HPLC for purity assessment (>95%). For reproducibility, experimental details (solvents, reaction times, purification steps) must be explicitly documented, adhering to guidelines for reporting new compounds .

Q. How is this compound utilized as a fluorescent probe in protein-binding studies?

  • Methodological Answer : Standard protocols involve titrating this compound into protein solutions and monitoring fluorescence quenching via spectrofluorometry. Key parameters include excitation/emission wavelengths (340 nm/520 nm), buffer selection (e.g., Tris-HCl for pH stability), and control experiments to account for inner-filter effects. Data interpretation should reference Stern-Volmer plots to distinguish static vs. dynamic quenching mechanisms .

Q. What solvent systems are optimal for preserving this compound’s fluorescence properties?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance quantum yield due to reduced solvent relaxation effects. Avoid high ionic strength buffers (e.g., PBS) if aggregation is observed. Solvent compatibility must be validated using UV-Vis absorption spectra to detect shifts >5 nm, which indicate microenvironmental interference .

Advanced Research Questions

Q. How can contradictory data on this compound’s fluorescence quantum yield (Φ) across studies be resolved?

  • Methodological Answer : Discrepancies often arise from solvent polarity, temperature, or instrumental calibration. To address this:

  • Standardize measurements using quinine sulfate (Φ = 0.54 in 0.1 M H₂SO₄) as a reference.
  • Report excitation slit widths and detector sensitivity settings to ensure cross-study comparability.
  • Use time-resolved fluorescence to decouple solvent effects from intrinsic photophysical properties .

Q. What advanced statistical approaches are recommended for analyzing time-resolved fluorescence decay data involving this compound?

  • Methodological Answer : Employ maximum entropy method (MEM) or iterative reconvolution to model multi-exponential decay. Validate models using residual analysis and χ² values (<1.2). For comparative studies (e.g., solvent effects), apply ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) .

Q. How can this compound’s photostability be optimized for long-term imaging applications?

  • Methodological Answer : Incorporate antioxidants (e.g., ascorbic acid) or oxygen scavengers (e.g., glucose oxidase/catalase) in sample preparations. Use pulsed illumination modes to reduce photobleaching. Quantify degradation rates via HPLC-MS over 24-hour intervals under experimental conditions .

Methodological Considerations Table

Aspect Key Parameters Best Practices References
Synthesis pH, temperature, purificationDocument reaction conditions in supplementary files
Fluorescence Assays Excitation/emission wavelengths, controlsInclude inner-filter effect corrections
Data Analysis Statistical models (ANOVA, MEM)Report p-values, χ², and software tools (e.g., OriginPro)
Photostability Antioxidants, illumination modesQuantify degradation rates with HPLC-MS

Guidelines for Rigorous Research Design

  • Feasibility : Pilot studies are critical for optimizing this compound concentrations and minimizing batch-to-batch variability .
  • Novelty : Explore understudied applications, such as its use in Förster resonance energy transfer (FRET) pairs or membrane permeability assays .
  • Ethical Reporting : Disclose conflicts of interest (e.g., commercial reagent sources) and adhere to journal-specific data transparency policies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dansyl-l-isoleucine
Reactant of Route 2
Reactant of Route 2
Dansyl-l-isoleucine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.